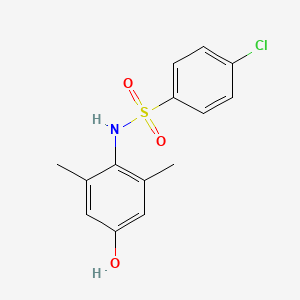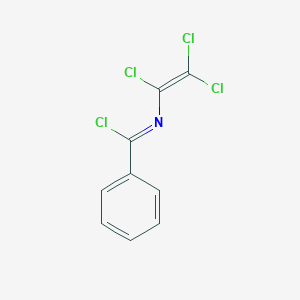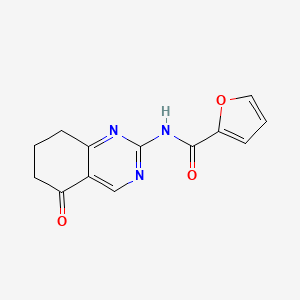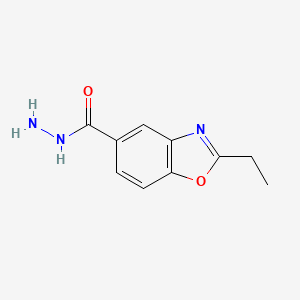
1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a butane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.
Acylation: The benzene derivative undergoes Friedel-Crafts acylation with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize output.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
- 1-(2,6-Dichloro-3-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)propan-1-one
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length and functional groups attached to the phenyl ring.
- Unique Properties: 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione’s unique combination of dichloro and fluorophenyl groups with a butane-1,3-dione backbone imparts distinct chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C10H7Cl2FO2 |
|---|---|
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-3-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H7Cl2FO2/c1-5(14)4-8(15)9-6(11)2-3-7(13)10(9)12/h2-3H,4H2,1H3 |
Clave InChI |
KLWPJLIDJSZRPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)


![ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12120472.png)
![Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B12120473.png)

![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B12120485.png)
![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)

![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)



